4-hydroxy TMT (iodide)
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Overview
Description
Preparation Methods
The synthesis of 4-hydroxy TMT (iodide) typically begins with 4-acetoxy-N,N,N-trimethyltryptammonium iodide (4-AcO-TMT iodide). The synthetic route involves the following steps :
Methylation: 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) fumarate is methylated in the presence of excess iodomethane, resulting in 4-AcO-TMT iodide.
Hydrolysis: 4-AcO-TMT iodide is then hydrolyzed in aqueous acetic acid to yield 4-hydroxy TMT (iodide).
Purification: The final product is purified by recrystallization in a methanolic solution.
Chemical Reactions Analysis
4-hydroxy TMT (iodide) undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly involving the trimethylammonium group.
Common reagents used in these reactions include iodomethane for methylation and acetic acid for hydrolysis . The major products formed from these reactions are typically other tryptamine derivatives.
Scientific Research Applications
4-hydroxy TMT (iodide) has several scientific research applications :
Chemistry: It is used as a reference standard in analytical chemistry for studying tryptamine derivatives.
Medicine: Research is ongoing to explore its potential therapeutic effects, especially in the context of psychedelic-assisted therapy.
Industry: It is used in the production of other tryptamine derivatives and as a research chemical in various industrial applications.
Mechanism of Action
4-hydroxy TMT (iodide) exerts its effects primarily through its interaction with serotonin receptors . It binds to 5-HT1A, 5-HT2A, and 5-HT2B receptors, with agonist activity at 5-HT2A being particularly significant for its psychedelic effects . The compound does not show significant activity at the 5-HT3 receptor .
Comparison with Similar Compounds
4-hydroxy TMT (iodide) is similar to other tryptamine derivatives such as psilocybin, psilocin, and bufotenidine . it is unique in its specific binding profile and lack of activity at the 5-HT3 receptor . Other similar compounds include:
Psilocybin: A well-known psychedelic compound with a phosphate group on carbon 4.
Psilocin: The active metabolite of psilocybin, lacking the phosphate group.
Bufotenidine: A compound found in toad venom with strong activity at the 5-HT3 receptor.
Properties
Molecular Formula |
C13H19IN2O |
---|---|
Molecular Weight |
346.21 g/mol |
IUPAC Name |
2-(4-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H18N2O.HI/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(16)13(10)11;/h4-6,9,14H,7-8H2,1-3H3;1H |
InChI Key |
QNUXJABHEYPNKW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)O.[I-] |
Origin of Product |
United States |
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